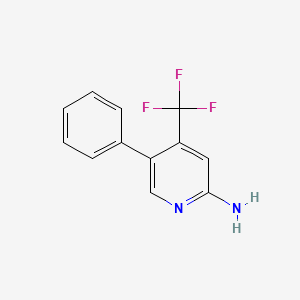![molecular formula C15H20N6O2S B14021600 4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)
4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a guanidino group, and a benzenesulfonamide moiety. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and diuretic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Guanidino Group: The guanidino group is introduced through the reaction of the pyrimidine derivative with guanidine hydrochloride in the presence of a base.
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides, pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: A pyrimidine derivative with similar structural features but lacking the sulfonamide moiety.
Benzenesulfonamide: A simpler sulfonamide compound without the pyrimidine ring.
4,6-Dimethyl-2-pyrimidone: A pyrimidine derivative with a ketone group instead of the guanidino group.
Uniqueness
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE is unique due to the combination of its pyrimidine ring, guanidino group, and benzenesulfonamide moiety
Propiedades
Fórmula molecular |
C15H20N6O2S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(4-sulfamoylphenyl)ethyl]guanidine |
InChI |
InChI=1S/C15H20N6O2S/c1-10-9-11(2)20-15(19-10)21-14(16)18-8-7-12-3-5-13(6-4-12)24(17,22)23/h3-6,9H,7-8H2,1-2H3,(H2,17,22,23)(H3,16,18,19,20,21) |
Clave InChI |
BNRHJMJGPCLOHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)S(=O)(=O)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


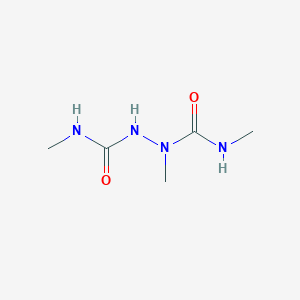

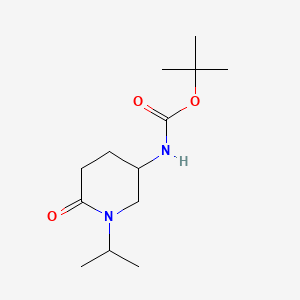


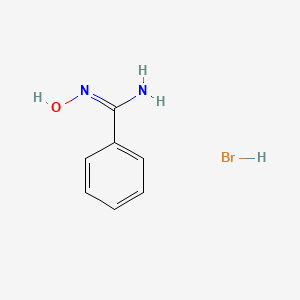
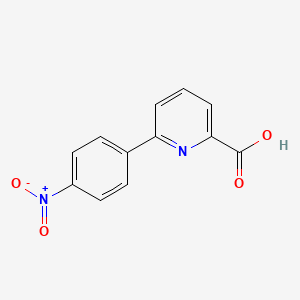
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
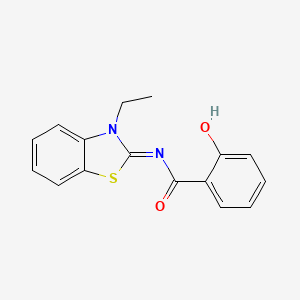
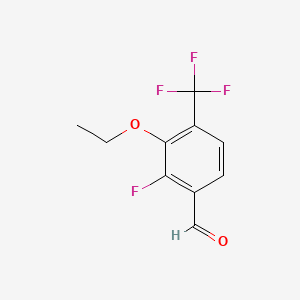
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
